Flavopurpurin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,6-trihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5/c15-6-1-2-7-9(5-6)12(17)8-3-4-10(16)14(19)11(8)13(7)18/h1-5,15-16,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVOAUJFKGLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052753 | |
| Record name | Alizarine Red YCAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-29-1 | |
| Record name | 1,2,6-Trihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7,8-Trihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavopurpurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alizarine Red YCAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6-TRIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GOF8W8XSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Formation Research of Flavopurpurin
Elucidation of Formation Pathways as a By-product in Alizarin (B75676) Synthesis
Historically, flavopurpurin was identified as a common by-product in the commercial synthesis of alizarin, a widely used red dye. rothamsted.ac.ukresearchgate.net The presence of this compound and its isomer, anthrapurpurin (B1203096), serves as a molecular marker to distinguish synthetic alizarin from its natural counterpart derived from madder root, as these by-products are not present in the natural extracts. researchgate.net
The primary industrial method for producing alizarin begins with the sulfonation of anthraquinone (B42736) using strong sulfuric acid, followed by alkaline fusion. rothamsted.ac.uksciencedoze.com During this process, side reactions inevitably lead to the formation of other hydroxylated anthraquinones, including this compound. researchgate.netresearchgate.net
The formation of this compound is a direct consequence of the non-selective nature of the initial sulfonation step. The reaction of anthraquinone with fuming sulfuric acid can produce a mixture of sulfonic acid derivatives. rothamsted.ac.uk While the formation of anthraquinone-2-sulfonic acid is the desired pathway to alizarin, the reaction can also yield disulfonic acids. scribd.comarchive.org
In the subsequent step, these sulfonic acid intermediates are subjected to fusion with caustic soda (sodium hydroxide), often in the presence of an oxidizing agent like potassium chlorate (B79027), to replace the sulfonic acid groups with hydroxyl groups. tifr.res.in The mechanism proceeds as follows:
Formation of Alizarin: The monosulfonic acid precursor yields alizarin (a dihydroxyanthraquinone). archive.org
Formation of this compound/Anthrapurpurin: The disulfonic acid precursors undergo hydroxylation to form trihydroxyanthraquinones. scribd.comarchive.org Specifically, the alkaline fusion of anthraquinonedisulfonic acids results in a mixture of isomers, primarily this compound (1,2,6-trihydroxyanthraquinone) and anthrapurpurin (1,2,7-trihydroxyanthraquinone). rothamsted.ac.ukblogspot.com
The yield and selectivity towards this compound versus alizarin are highly dependent on the reaction conditions employed during the sulfonation and hydroxylation stages. The conditions dictate the ratio of mono- to di-sulfonated intermediates, which in turn determines the final product composition.
Key factors influencing the product distribution include temperature, reaction time, and the concentration of sulfuric acid. Harsher conditions, such as higher temperatures during sulfonation, tend to favor the formation of disulfonic acids, thereby increasing the relative yield of this compound and anthrapurpurin in the final product mixture. rothamsted.ac.uk
Table 1: Influence of Sulfonation Precursor on Final Hydroxylation Product
| Sulfonated Precursor | Primary Product after Alkaline Fusion | Reference |
|---|---|---|
| Anthraquinonemonosulfonic Acid | Alizarin | archive.org |
Targeted Chemical Synthesis Methodologies for this compound and its Analogues
While often an unintended by-product, methodologies exist for the targeted synthesis of this compound. These methods typically involve the deliberate synthesis of a specific anthraquinonedisulfonic acid and its subsequent conversion. A known method involves the fusion of anthraquinonedisulfonic acid with caustic soda and potassium chlorate to directly yield a mixture of this compound and anthrapurpurin. blogspot.com
The synthesis of this compound analogues, or other specifically substituted anthraquinones, relies on controlling the placement of functional groups on the anthraquinone core. This has led to the development of various synthetic strategies beyond simple sulfonation and hydroxylation. mdpi.comnih.gov
Novel Synthetic Strategies for Regioselective Hydroxylation in Anthraquinone Synthesis
The challenge of selectively introducing hydroxyl groups at specific positions on the anthraquinone skeleton has driven research into more advanced and regioselective synthetic methods. These novel strategies offer pathways to synthesize this compound and other complex anthraquinones with high purity, avoiding the isomeric mixtures typical of classical methods.
Enzymatic Hydroxylation: Biocatalysis using enzymes such as P450 monooxygenases or peroxygenases presents a powerful tool for regioselective hydroxylation. mdpi.comacs.org These enzymes can catalyze the insertion of oxygen into specific C-H bonds on the aromatic ring, offering a green and highly selective alternative to traditional chemical methods. mdpi.com
Photocatalytic Hydroxylation: Recent studies have explored the use of photocatalysis for hydroxylation reactions. Water-soluble anthraquinone derivatives, such as sodium anthraquinone sulfonate (SAS), can act as photocatalysts. nih.gov Under visible light irradiation, these catalysts can generate hydrogen peroxide in situ from simple alcohols, which is then used by enzymes like peroxygenases to perform targeted hydroxylation. acs.orgnih.gov
Transition Metal-Catalyzed C-H Functionalization: Modern organic synthesis has seen the rise of transition metal-catalyzed reactions for direct C-H bond functionalization. colab.ws These methods can be applied to form new C-O bonds, effectively hydroxylating the anthraquinone core. Catalysts based on metals like palladium or ruthenium can direct the hydroxylation to a specific position through coordination with existing functional groups on the substrate. colab.ws
Table 2: Overview of Novel Regioselective Hydroxylation Strategies
| Strategy | Description | Key Features | Potential Application |
|---|---|---|---|
| Enzymatic Catalysis | Use of enzymes (e.g., P450s, peroxygenases) to catalyze hydroxylation. mdpi.comacs.org | High regioselectivity and stereoselectivity; mild reaction conditions. | Targeted synthesis of specific hydroxyanthraquinone isomers. |
| Photocatalysis | Use of a photocatalyst (e.g., anthraquinone sulfonates) and light to drive the reaction. nih.govrsc.org | Can be coupled with enzymatic systems; uses visible light as an energy source. | In-situ generation of oxidants for biocatalytic hydroxylation. |
| Metal-Catalyzed C-H Activation | Use of transition metals (e.g., Pd, Ru) to activate a C-H bond for C-O bond formation. colab.ws | Direct functionalization of the aromatic core; potential for high regioselectivity. | Precise installation of hydroxyl groups on the anthraquinone skeleton. |
Natural Occurrence, Isolation, and Biosynthesis Research of Flavopurpurin
Identification and Distribution in Botanical Species (e.g., Morinda pandurifolia, Rubiaceae Family)
Flavopurpurin is one of many anthraquinones identified in the plant kingdom, with a notable presence in the Rubiaceae family. nih.govresearchgate.net This family, one of the largest among flowering plants, is known for its chemical diversity, producing a wide array of secondary metabolites including anthraquinones, iridoids, alkaloids, and flavonoids. nih.govthaiscience.info Plants of the Morinda genus, which belongs to the Rubiaceae family, are particularly rich sources of anthraquinones, which are primarily found in the roots. thaiscience.inforesearchgate.net
Specific research has identified this compound in the roots of Morinda pandurifolia, alongside other anthraquinones such as damnacanthal, lucidin, and soranjidiol. nih.govresearchgate.net The genus Morinda encompasses approximately 80 species distributed in tropical regions, many of which have been used in traditional medicine, prompting extensive phytochemical investigation. thaiscience.infohu.edu.jomnhn.fr The presence of these compounds varies depending on the specific plant part, with anthraquinones being most concentrated in the root systems. thaiscience.info
Table 1: Botanical Sources of this compound
| Botanical Species | Family | Plant Part |
|---|---|---|
| Morinda pandurifolia | Rubiaceae | Roots nih.govresearchgate.net |
Advanced Extraction Protocols from Plant Biomass
The extraction of this compound from plant material is the primary step preceding its isolation and purification. Modern extraction techniques aim to improve efficiency, reduce solvent consumption, and preserve the integrity of the target compound.
Conventional extraction of flavonoids and other polyphenols from plant biomass relies on solvent-based methods. researchgate.netnih.gov The optimization of these protocols is crucial for maximizing the yield and purity of the target compound. boku.ac.at Key parameters that are systematically varied include the type of solvent, solvent-to-sample ratio, extraction temperature, and duration. boku.ac.ate-nps.or.kr
The choice of solvent is paramount, with different solvents or mixtures being selected based on the polarity of the target compounds. scielo.br For moderately polar compounds like anthraquinones, solvents such as ethanol (B145695), methanol, and acetone, often in aqueous mixtures, are commonly evaluated. nih.govnih.gov For instance, studies have optimized extraction by testing various solvent systems and have found that specific mixtures can significantly enhance the recovery of phytochemicals. scielo.brnih.gov Factors like temperature can decrease solvent viscosity and increase the permeability of the plant matrix, while parameters such as static time and the number of extraction cycles are adjusted to ensure completeness of the extraction. boku.ac.at
Table 2: Key Parameters in Solvent-Based Extraction Optimization
| Parameter | Description | Impact on Extraction |
|---|---|---|
| Solvent Type & Polarity | The choice of solvent (e.g., methanol, ethanol, acetone) and its mixture with water. boku.ac.atscielo.br | Determines the solubility of the target compound. The solvent's polarity must match that of this compound for efficient extraction. scielo.br |
| Temperature | The temperature at which the extraction is performed. boku.ac.at | Higher temperatures can increase solubility and diffusion rates but may risk degrading thermolabile compounds. ajgreenchem.com |
| Extraction Time | The duration of contact between the plant biomass and the solvent. boku.ac.ate-nps.or.kr | Longer times can increase yield, but there is a point of diminishing returns, and it may lead to the extraction of undesirable compounds. |
| Sample-to-Solvent Ratio | The ratio of the weight of the plant material to the volume of the solvent. e-nps.or.kr | Affects the concentration gradient, which drives the extraction process. |
| Particle Size | The physical size of the ground plant material. boku.ac.at | Smaller particles provide a larger surface area for solvent contact, typically improving extraction efficiency. |
In line with the principles of green chemistry, Supercritical Fluid Extraction (SFE) has emerged as a sustainable alternative to traditional solvent-based methods. ajgreenchem.comajgreenchem.com This technique most commonly uses supercritical carbon dioxide (SC-CO₂), which is non-toxic, non-flammable, and readily available. ajgreenchem.comajgreenchem.com SC-CO₂ is particularly effective for extracting non-polar compounds; however, its solvating power can be modified for more polar molecules by adding a co-solvent, such as ethanol or methanol. rsc.orgmdpi.com
The efficiency of SFE is influenced by pressure, temperature, and flow rate. ajgreenchem.com By carefully controlling these parameters, the density and solvating properties of the supercritical fluid can be fine-tuned to selectively extract specific compounds. mdpi.com This method offers significant advantages, including reduced use of organic solvents, lower operating temperatures that protect heat-sensitive compounds, and the absence of toxic solvent residues in the final extract. ajgreenchem.comnih.gov These attributes make SFE a promising technology for isolating high-value phytochemicals from natural sources in a more environmentally friendly manner. ajgreenchem.commdpi.com
Table 3: Comparison of Supercritical Fluid Extraction (SFE) and Conventional Solvent Extraction
| Feature | Supercritical Fluid Extraction (SFE) | Conventional Solvent Extraction |
|---|---|---|
| Primary Solvent | Supercritical CO₂ (often with a co-solvent like ethanol). ajgreenchem.comajgreenchem.com | Organic solvents (e.g., hexane, methanol, ethanol, acetone). nih.gov |
| Environmental Impact | "Green" technique; CO₂ is recyclable and non-toxic, reducing hazardous waste. nih.govajgreenchem.com | Generates significant volumes of organic solvent waste, which can be hazardous. rsc.org |
| Selectivity | Highly tunable by adjusting pressure and temperature, allowing for selective extraction. ajgreenchem.commdpi.com | Lower selectivity, often co-extracting a wide range of compounds. |
| Operating Temperature | Low temperatures (e.g., 40–70 °C), preserving thermally sensitive compounds. ajgreenchem.commdpi.com | Can require high temperatures (boiling point of the solvent), potentially degrading target compounds. |
| Post-Extraction | The solvent (CO₂) is easily removed by depressurization, leaving a solvent-free extract. ajgreenchem.comajgreenchem.com | Requires an additional evaporation step to remove the solvent, which is energy-intensive. |
Chromatographic Isolation and Purification Techniques from Complex Natural Extracts
Following extraction, the crude plant extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating and purifying this compound from this mixture. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the analysis and purification of compounds from complex mixtures. ijcpa.inteledynelabs.com Preparative HPLC operates on the same principles as analytical HPLC—separation based on the differential partitioning of components between a stationary phase and a liquid mobile phase—but on a larger scale to isolate quantities of a substance. ijcpa.inrotachrom.com
The process often begins with developing a method at the analytical scale to optimize the separation conditions, such as the choice of column (typically reversed-phase for compounds like this compound), mobile phase composition, and gradient. waters.com This method is then scaled up for preparative purification. rotachrom.com While it can be challenging to achieve high purity, high yield, and high throughput simultaneously, preparative HPLC is often employed as a final "polishing" step to obtain the target compound at the desired purity. rotachrom.comnih.gov Fractions are collected as they elute from the column, and those containing the pure compound are combined. ijcpa.in
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that is exceptionally well-suited for the preparative-scale separation of natural products. mdpi.comnih.gov Unlike HPLC, CCC uses no solid support matrix; instead, a liquid stationary phase is retained in the column by a centrifugal field. nih.govresearchgate.net This eliminates the problem of irreversible adsorption of the sample onto a solid support, leading to high sample recovery. nih.goviconsci.com
CCC is highly versatile due to the wide variety of two-phase solvent systems that can be tailored to a specific separation task. mdpi.com Its high loading capacity allows for the processing of crude extracts with minimal prior cleanup. nih.govresearchgate.net Because of its complementary nature to other chromatographic techniques, CCC is often used as an initial fractionation step to separate compounds from a complex extract. mdpi.com The resulting partially purified fractions can then be further purified to homogeneity using a high-resolution method like preparative HPLC. nih.gov This combination of CCC and preparative HPLC provides an effective strategy for isolating pure natural compounds from intricate biological matrices. nih.gov
Table 4: Overview of Chromatographic Techniques for this compound Isolation
| Technique | Principle | Primary Use in Isolation Workflow | Advantages |
|---|---|---|---|
| Countercurrent Chromatography (CCC) | Liquid-liquid partition without a solid support. researchgate.net | Initial fractionation of crude extracts and preparative-scale separation. mdpi.comnih.gov | High loading capacity, no irreversible sample adsorption, high recovery, low solvent consumption. nih.govmdpi.comiconsci.com |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. teledynelabs.com | Final purification ("polishing") of fractions to achieve high purity. rotachrom.comnih.gov | High resolution and efficiency, well-established and versatile. ijcpa.inwaters.com |
Enzymatic and Genetic Basis of Biosynthetic Pathways in Planta
The biosynthesis of anthraquinones, including this compound, in plants is a complex process involving multiple enzymatic reactions orchestrated by a specific set of genes. Research into these pathways, particularly in genera like Rubia and Senna, has illuminated the genetic and enzymatic machinery responsible for producing these compounds.
Genes and Enzymes Involved in Anthraquinone (B42736) Biosynthesis Relevant to this compound
In plants, anthraquinones are primarily synthesized via two main routes: the polyketide pathway and the more extensively studied shikimate pathway. researchgate.net The shikimate pathway is the principal route for alizarin-type anthraquinones, which are structurally related to this compound. researchgate.net This pathway begins with chorismic acid, a key intermediate in the biosynthesis of aromatic amino acids. researchgate.netpsu.edu
The biosynthesis of the anthraquinone core in the Rubiaceae family involves the convergence of the shikimate pathway and the terpenoid pathway. researchgate.net Rings A and B of the anthraquinone structure are derived from chorismic acid via o-succinylbenzoic acid (OSB), while ring C is formed from isopentenyl diphosphate (B83284) (IPP). researchgate.net
Several key genes and their corresponding enzymes have been identified as crucial players in this process, particularly in plants of the Rubia genus. nih.gov The conversion of chorismate to isochorismate is catalyzed by isochorismate synthase (ICS) . researchgate.net Subsequently, o-succinylbenzoic acid (OSB) synthase facilitates the reaction of isochorismate with α-ketoglutarate to produce OSB. researchgate.net The isopentenyl diphosphate (IPP) required for the formation of the third ring is produced through the methylerythritol phosphate (B84403) (MEP) pathway, involving enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) . researchgate.netnih.gov
In other plant families, such as in Senna tora, a type III polyketide synthase, specifically a chalcone synthase-like (CHS-L) enzyme, has been identified as responsible for anthraquinone biosynthesis. mdpi.complos.org This enzyme catalyzes the condensation of multiple malonyl-CoA units to form the anthraquinone precursor, atrochrysone (B1255113) carboxylic acid. mdpi.com
A summary of key genes and enzymes is provided in the table below.
| Gene/Enzyme Class | Specific Enzyme Name | Function in Anthraquinone Biosynthesis | Plant Family/Genus Studied |
| Shikimate Pathway | Isochorismate Synthase (ICS) | Converts chorismate to isochorismate. researchgate.net | Rubiaceae (Rubia) researchgate.netnih.gov |
| Shikimate Pathway | o-Succinylbenzoic Acid Synthase (OSBS) | Catalyzes the formation of o-succinylbenzoic acid (OSB) from isochorismate. researchgate.netnih.gov | Rubiaceae (Rubia) researchgate.netnih.gov |
| MEP/Terpenoid Pathway | 1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS/DXS) | Key enzyme in the MEP pathway for IPP synthesis. researchgate.netplos.org | Rubiaceae, Senna researchgate.netplos.org |
| MEP/Terpenoid Pathway | 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) | Enzyme in the MEP pathway for IPP synthesis. nih.gov | Rubiaceae (Rubia) nih.gov |
| Polyketide Pathway | Chalcone Synthase-Like (CHS-L) | Catalyzes the formation of an anthraquinone precursor from malonyl-CoA. mdpi.com | Senna mdpi.complos.org |
| Prenyltransferase | 1,4-dihydroxy-2-naphthoic acid prenyltransferase | Catalyzes the prenylation of 1,4-dihydroxy-2-naphthoic acid, a key step in alizarin-type anthraquinone synthesis. researchgate.net | Rubiaceae (Rubia) researchgate.net |
Pathway Engineering for Enhanced Production in Biological Systems
Given the medicinal and industrial value of anthraquinones, significant research has focused on enhancing their production in biological systems through pathway engineering. These strategies aim to overcome the low yields often found in native plants.
Elicitation in Plant Cell and Organ Cultures: One common approach is the use of elicitors, which are compounds that trigger defense responses in plants, often leading to increased production of secondary metabolites. Methyl jasmonate (MeJA) has been shown to be an effective elicitor for anthraquinone production. nih.gov In studies on hairy root cultures of Rubia yunnanensis, treatment with MeJA significantly increased the content of several bioactive anthraquinones by upregulating the expression of key biosynthetic genes. nih.gov Fungal elicitors, such as those derived from Aspergillus niger and Mucor prayagensis, have also been successfully used to enhance anthraquinone yields in root cultures of Oldenlandia umbellata. researchgate.net
Metabolic Engineering and Genetic Transformation: Direct genetic modification of plant cells offers a more targeted approach. Transformation of Rubia cordifolia callus cultures with the rolA oncogene from Agrobacterium rhizogenes has been shown to create remarkably stable cell lines with significantly increased and stable growth rates. nih.gov Over long-term cultivation (more than 10 years), these rolA-transformed calli demonstrated a substantial activation of anthraquinone biosynthesis, with yields increasing from 200 mg/l to 874 mg/l, primarily due to the enhanced production of ruberitrinic acid. nih.gov This transformation led to the strong activation of key anthraquinone biosynthesis genes. nih.gov
Heterologous Production in Microorganisms: A promising strategy for scalable and sustainable production involves transferring the entire biosynthetic pathway into a microbial host, such as Escherichia coli. mdpi.com This synthetic biology approach allows for high-level production of specific compounds in controlled fermenters. While the chemical synthesis of anthraquinones can be expensive and complex, microbial production offers a potentially inexpensive and environmentally friendly alternative. mdpi.com For instance, post-modification enzymes like glycosyltransferases have been expressed in E. coli to create novel anthraquinone glycosides, which can have enhanced solubility and bioactivity. mdpi.com This whole-cell biotransformation approach utilizes the host's own sugar donors, like UDP-glucose, for the glycosylation process. mdpi.com
Chemotaxonomic Significance and Phylogenetic Studies
Chemotaxonomy utilizes the chemical constituents of organisms, particularly secondary metabolites, to aid in their classification and to understand their evolutionary relationships (phylogeny). mdpi.complantsjournal.com The distribution of specific compounds or classes of compounds within a plant group can serve as a taxonomic marker, reflecting genetic and evolutionary divergence. cirad.fr
Anthraquinones are well-established as significant chemotaxonomic markers within the Rubiaceae family. mdpi.comresearchgate.net The distribution of these compounds often follows patterns that help to characterize and delineate subfamilies, tribes, and genera. mdpi.com Specifically, the subfamily Rubioideae is characterized by the prevalence of anthraquinones, which distinguishes it from the Ixoroideae subfamily (marked by iridoids) and the Cinchonoideae subfamily (marked by indole (B1671886) alkaloids). mdpi.comresearchgate.net This chemical distinction supports the botanical classification that considers Rubioideae the most ancient subfamily, followed by Ixoroideae and then Cinchonoideae from an evolutionary perspective. mdpi.comresearchgate.net
The presence of this compound and related anthraquinones in genera such as Morinda and Psychotria contributes to the chemical profile used for their taxonomic placement within the Rubioideae. researchgate.net The specific types of anthraquinones can further help to differentiate between species within a genus. Therefore, the analysis of the anthraquinone profile, including compounds like this compound, provides valuable data for phylogenetic studies, helping to construct a more complete picture of the evolutionary history of the Rubiaceae family. mdpi.com The use of chemical data complements morphological and molecular information, leading to a more robust and accurate taxonomic framework. mdpi.comtjnpr.org
Structural Elucidation and Advanced Analytical Methodologies for Flavopurpurin
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of Flavopurpurin (C₁₄H₈O₅) with a high degree of confidence. wikipedia.org When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by generating a unique fragmentation pattern, often referred to as a molecular fingerprint.
In MS/MS analysis, the protonated or deprotonated molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. For anthraquinones like this compound, a common and diagnostic fragmentation pathway involves the sequential neutral loss of carbon monoxide (CO) molecules. researchgate.net The fragmentation pattern, including the precise masses of the precursor and product ions, serves as a specific identifier for the compound. For instance, the analysis of anthraquinones frequently reveals a characteristic loss of 28 atomic mass units, corresponding to a CO moiety. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone technique for the separation, identification, and quantification of this compound, especially at trace levels within complex mixtures such as plant extracts. nih.govmdpi.com The UHPLC system provides rapid and highly efficient separation of this compound from other related anthraquinones, such as alizarin (B75676) and munjistin, which are often co-extracted from natural sources. researchgate.net
Following chromatographic separation, the analyte enters the mass spectrometer, typically employing an electrospray ionization (ESI) source. nih.gov The high sensitivity of modern mass spectrometers, operating in modes like multiple reaction monitoring (MRM), allows for the detection and quantification of this compound at very low concentrations. miamioh.edu This capability is crucial for metabolic studies, quality control of herbal products, and the analysis of historical textiles. mdpi.comresearchgate.net
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid, direct analysis of solid or liquid samples with minimal to no preparation. acs.orgacs.org This method has been successfully applied to the identification of natural dyes, including this compound (as purpurin), on historical textile fragments. researchgate.net
In DART-MS, a heated stream of metastable gas (typically helium) is directed at the sample surface. The gas desorbs and ionizes analyte molecules, which are then drawn into the mass spectrometer for analysis. The resulting mass spectrum provides a rapid chemical fingerprint of the sample. The key advantages of DART-MS are its speed—with analyses completed in under a minute—and its non-destructive nature, making it ideal for the analysis of valuable or irreplaceable artifacts. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural assignment of organic molecules like this compound. It provides detailed information about the carbon skeleton and the chemical environment of each proton.
One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the number and types of atoms present. The ¹H NMR spectrum of this compound shows distinct signals for each of its aromatic and hydroxyl protons, with chemical shifts influenced by their position on the anthraquinone (B42736) core. rsc.orgnih.gov Similarly, the ¹³C NMR spectrum reveals a unique signal for each of the 14 carbon atoms in the molecule. semanticscholar.org
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (Purpurin) Solvent: Methanol-d₄, Reference: TMS. Data sourced from the Biological Magnetic Resonance Bank (BMRB) under entry bmse001322. bmrb.io
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | 154.36 |
| C2 | - | 161.19 |
| C3 | 6.89 | 106.64 |
| C4 | - | 147.22 |
| C4a | - | 112.60 |
| C5 | 8.41 | 126.94 |
| C6 | 7.87 | 133.84 |
| C7 | 7.91 | 134.85 |
| C8 | 8.41 | 127.04 |
| C8a | - | 132.83 |
| C9 | - | 187.19 |
| C10 | - | 184.30 |
| C9a | - | 110.28 |
| C10a | - | 134.21 |
| 1-OH | Not reported | - |
| 2-OH | Not reported | - |
| 4-OH | Not reported | - |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms.
Together, these 1D and 2D NMR techniques provide a comprehensive dataset that allows for the complete and confident structural assignment of this compound.
Spectrophotometric and Spectrofluorimetric Techniques for Quantitative and Qualitative Analysis
Spectrophotometric and spectrofluorimetric methods are used to investigate the electronic properties of this compound, arising from its extensive conjugated π-electron system. These techniques are valuable for both qualitative identification and quantitative measurements.
UV-Visible spectrophotometry measures the absorption of light by a molecule as a function of wavelength. The UV-Vis spectrum of this compound is characterized by distinct absorption bands in the visible region, which are responsible for its red-yellow color. researchgate.netresearchgate.net The positions of these absorption maxima (λmax) are sensitive to the solvent environment and the pH of the solution. nih.govresearchgate.net The absorption is due to π → π* electronic transitions within the conjugated anthraquinone system. nih.gov This technique provides a simple and rapid method for the qualitative detection of this compound and is widely used for its quantification via the Beer-Lambert law.
Table 2: UV-Visible Absorption Maxima (λmax) of this compound
| Solvent | λmax (nm) | Reference(s) |
| Water | ~500 (with shoulders at 476 and 545) | researchgate.net |
| Toluene | 480 | researchgate.net |
Fiber Optic Reflectance Spectroscopy (FORS) and Molecular Spectrofluorimetry with Fiber Optic (FOMF)
Fiber Optic Reflectance Spectroscopy (FORS) is a non-invasive analytical technique widely employed in the field of cultural heritage for the identification of pigments and dyes. chsopensource.orgmfa.org The method relies on illuminating a sample with a light source and collecting the reflected light via a fiber optic probe. The resulting reflectance spectrum, which plots the ratio of reflected to incident light as a function of wavelength, provides a characteristic fingerprint of the material. chsopensource.org This technique is particularly valuable for the analysis of artworks and historical artifacts as it allows for in-situ measurements without the need for sampling. cnr.itsemanticscholar.org
In the context of this compound and related anthraquinone dyes, FORS can be a powerful tool for differentiation. For instance, the analysis of historical textiles and pigments often involves distinguishing between natural and synthetic dyes. Research has shown that the absence of certain anthraquinones, such as anthrapurpurin (B1203096) and this compound, can serve as a marker to differentiate between natural madder and synthetic alizarin. This indicates that FORS, by detecting the spectral signatures of these compounds, can aid in determining the provenance of red dyes in historical objects. The identification of pigments using FORS is typically achieved by comparing the acquired spectra with extensive databases of reference materials. cnr.itchsopensource.org
Molecular Spectrofluorimetry with Fiber Optic (FOMF) is another non-invasive technique that complements FORS. It measures the fluorescence emission of a sample upon excitation with a specific wavelength of light. This technique can provide additional information for the identification of organic colorants, which often exhibit fluorescence. While specific detailed studies focusing solely on the FOMF analysis of this compound are not abundant in the provided search results, the general application of fluorescence spectroscopy for dye analysis is well-established.
The combination of FORS and FOMF offers a comprehensive, non-invasive approach to the characterization of colorants like this compound in sensitive and valuable objects.
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of individual components within complex mixtures. For a compound like this compound, which is often found in combination with other structurally similar anthraquinones in natural extracts or historical dye preparations, these methods are indispensable for purity assessment and detailed compositional analysis.
Liquid Chromatography with Diode Array Detection (LC-DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the analysis of non-volatile organic compounds, including dyes and pigments. measurlabs.comnih.gov In this method, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation of components is achieved based on their differential interactions with the stationary and mobile phases. The DAD detector measures the absorbance of the eluting components across a range of ultraviolet and visible wavelengths, providing a three-dimensional dataset of absorbance, wavelength, and time. This allows for both the quantification of known compounds and the tentative identification of unknown substances based on their UV-Vis spectra. e-nps.or.krnih.gov
The analysis of anthraquinone dyes in historical textiles is a common application of HPLC-DAD. researchgate.netdntb.gov.ua The method can effectively separate and identify various components of natural dyes, such as those found in madder root, which includes alizarin, purpurin (B114267), and this compound. The development of an HPLC-DAD method typically involves optimizing the mobile phase composition, gradient elution program, and detection wavelengths to achieve the best possible separation and sensitivity for the target analytes. e-nps.or.kr
| Parameter | Typical Conditions for Anthraquinone Analysis |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of an aqueous acidic solution (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile) |
| Detection | Diode Array Detector (DAD) monitoring multiple wavelengths, typically in the UV-Vis range (e.g., 250-600 nm) |
| Injection Volume | 10-20 µL |
| Flow Rate | 0.5-1.0 mL/min |
This technique's ability to provide both quantitative data and spectral information for peak purity assessment makes it a cornerstone in the quality control of dye materials and the scientific investigation of historical artifacts.
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. ucdavis.edu However, many natural products, including anthraquinones like this compound, are non-volatile and cannot be directly analyzed by GC. To overcome this limitation, a derivatization step is necessary to convert the non-volatile analytes into more volatile and thermally stable derivatives. nih.gov
Common derivatization techniques for compounds containing hydroxyl groups, such as this compound, include silylation, alkylation, or acylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used method that replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, thereby increasing the volatility of the molecule. nih.gov
Once derivatized, the sample can be injected into the GC system, where it is vaporized and separated on a capillary column. The separated components are then detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and mass spectra for compound identification. While direct GC-MS analysis of underivatized anthraquinones is generally not feasible, predicted mass spectra can serve as a theoretical reference.
| Derivatization Agent | Target Functional Group | Resulting Derivative |
| BSTFA | Hydroxyl (-OH) | Trimethylsilyl ether (-O-TMS) |
| MSTFA | Hydroxyl (-OH) | Trimethylsilyl ether (-O-TMS) |
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete derivatization and avoid the formation of unwanted byproducts.
Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy techniques provide detailed information about the molecular structure and chemical bonding within a sample by probing its vibrational modes. These methods are highly specific and can be used for the identification of compounds and the study of intermolecular interactions.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a well-established technique for identifying functional groups and elucidating the structure of molecules. wikipedia.org It works by passing a beam of infrared radiation through a sample and measuring the absorption of radiation at different frequencies. The resulting spectrum is a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds. nih.govscispace.com
FTIR is widely used in the analysis of organic pigments and other artists' materials. ut.eemdpi.com For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups, as well as vibrations associated with the aromatic ring structure. The exact positions and intensities of these bands can be influenced by factors such as hydrogen bonding and the crystalline structure of the compound.
Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. Databases of FTIR spectra for historical pigments and other materials are valuable resources for the identification of unknown samples by spectral comparison. cac-accr.caresearchdata.edu.auinoe.ro
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H stretching | 3200-3600 |
| C-H stretching (aromatic) | 3000-3100 |
| C=O stretching (quinone) | 1630-1680 |
| C=C stretching (aromatic) | 1400-1600 |
| C-O stretching | 1000-1300 |
Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FTIR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While Raman spectroscopy is a powerful tool, it can be limited by weak signals and fluorescence interference, particularly with colored compounds like dyes. cnr.it
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can overcome these limitations by adsorbing the analyte onto a nanostructured metal surface, typically silver or gold. nih.govresearchgate.net This results in a massive enhancement of the Raman signal, often by several orders of magnitude, and can also quench fluorescence. mdpi.com SERS is therefore particularly well-suited for the analysis of trace amounts of dyes and pigments. semanticscholar.orgmetrohm.com
Application in Historical Material Chemistry: Authentication and Degradation Studies of Organic Dyes
The field of cultural heritage science increasingly relies on advanced analytical chemistry to unravel the composition and history of artifacts. azolifesciences.comresearchgate.net Within this discipline, the study of organic dyes provides invaluable insights into historical trade routes, technological advancements, and the authenticity of cultural objects. mdpi.com this compound (1,2,6-trihydroxyanthraquinone), along with its isomers like anthrapurpurin, has become a significant chemical marker in the analysis of historical textiles. core.ac.uk Its presence or absence is a key indicator for differentiating between natural and early synthetic dyes, thereby aiding in the dating and authentication of artifacts from the late 19th century onwards. Furthermore, understanding the degradation pathways of such compounds is crucial for the preservation and conservation of these irreplaceable items of cultural heritage. mdpi.com
Identification as a Marker for Synthetic Alizarin in Dyed Textiles
The historical significance of this compound stems from the development of synthetic alizarin. Before 1869, the primary source for red dyes of the alizarin type was the root of the madder plant (Rubia tinctorum), which contains alizarin and purpurin as its main colorants. However, the commercial synthesis of alizarin, a process that became widespread in the late 19th century, involved the fusion of anthraquinonedisulfonic acid with sodium hydroxide and potassium chlorate (B79027). This industrial process inadvertently produced a mixture of hydroxyanthraquinones, including not only alizarin but also significant amounts of this compound and anthrapurpurin. core.ac.uk
Crucially, this compound and anthrapurpurin are not known to occur naturally in the madder root. core.ac.uk This fundamental difference provides a clear chemical signature to distinguish between textiles dyed with natural madder and those dyed with synthetic alizarin. The identification of this compound in a dyed textile, therefore, serves as definitive evidence that the object was produced after the advent of synthetic alizarin, offering a powerful tool for dating and authentication. core.ac.uk For instance, the analysis of Turkey red textiles, a vibrant red cotton fabric popular in the 19th century, can determine the dye source and approximate production date based on the presence of these synthetic markers. core.ac.uk Textiles showing peaks for this compound and anthrapurpurin are indicative of a synthetic origin, whereas those with only alizarin and purpurin point to a natural madder dyeing process. core.ac.uk
Chemical Analysis of Dye Components in Archival and Heritage Samples
The identification of this compound and other dye components in minute samples from historical artifacts requires highly sensitive and often non-destructive analytical techniques. researchgate.netmdpi.com The choice of method is critical to preserve the integrity of the heritage object while obtaining accurate chemical information. mdpi.com
A multi-analytical approach is often employed to characterize the complex mixture of dyes, mordants, and fibers present in historical textiles. mdpi.com High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for separating and identifying individual dye components. azolifesciences.comcore.ac.uk These methods require a very small sample, often a single thread segment, which is justified by the valuable historical information gained. core.ac.uk In a typical analysis, the dye is extracted from the fiber and injected into the chromatography system, where compounds are separated based on their chemical properties and detected, often with a photodiode array detector that can also provide spectral information to aid in identification. core.ac.ukresearchgate.net For example, UHPLC analysis of 19th-century Turkey red textiles clearly shows distinct chromatographic peaks for this compound and anthrapurpurin in synthetically dyed samples, which are absent in those dyed with natural madder. core.ac.uk
In addition to chromatographic techniques, various spectroscopic methods are employed, often in a non-invasive manner. mdpi.com Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can provide information about the chemical bonds and functional groups present in the dye and fiber, helping to characterize the materials. core.ac.ukmdpi.com
The table below summarizes some of the key analytical methodologies used in the identification of dye components in heritage samples.
| Analytical Technique | Abbreviation | Information Obtained | Sample Requirement | Application in this compound Analysis |
| Ultra-High-Performance Liquid Chromatography | UHPLC | Separation and identification of individual dye components. core.ac.uk | Minute (e.g., 0.5-1 cm thread). core.ac.uk | Quantitatively identifies the presence of this compound to confirm synthetic alizarin dyeing. core.ac.uk |
| High-Performance Liquid Chromatography | HPLC | Separation and identification of dye molecules. azolifesciences.com | Small physical sample. | A foundational technique for distinguishing dye components in historical textiles. core.ac.uk |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of chemical bonds and functional groups in organic and inorganic materials. mdpi.com | Minimal, can be non-invasive (ATR-FTIR). | Characterizes the overall chemical nature of the dyed textile. core.ac.uk |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile and semi-volatile organic compounds. azolifesciences.com | Small physical sample. | Used for analyzing binding media and degradation products. azolifesciences.comresearchgate.net |
| Raman Spectroscopy | - | Identification of molecular structure of organic and inorganic compounds. azolifesciences.com | Often non-invasive. | Characterizes pigments and dyes directly on the artifact surface. mdpi.com |
These advanced analytical methodologies are indispensable for conservation science, providing conservators and historians with crucial data to authenticate, date, and understand the historical context and technological evolution of cultural artifacts. mdpi.commdpi.com
Derivatization, Analog Design, and Structure Function Research
Rational Design and Synthesis of Flavopurpurin Derivatives for Specific Chemical Probes
The rational design of chemical probes is a goal-oriented process that aims to create molecules capable of selectively interacting with and reporting on specific biological or chemical entities. nih.gov this compound, with its hydroxylated anthraquinone (B42736) structure, offers multiple sites for chemical modification to create such probes. The design process typically involves identifying a target of interest and then modifying the this compound scaffold to enhance binding affinity, selectivity, and reporting capabilities. mdpi.com
The synthesis of this compound derivatives can be achieved through various organic reactions targeting the hydroxyl groups or the aromatic rings. nih.govmdpi.comrsc.org For instance, etherification or esterification of the hydroxyl groups can alter the molecule's polarity and steric profile, influencing its solubility and interaction with target molecules. ijsrst.com Introducing functionalities like fluorophores, biotin (B1667282) tags, or reactive groups for covalent labeling transforms the this compound derivative into a versatile chemical probe. frontiersin.org
A key strategy in probe design is the incorporation of a reporter group whose signal is modulated upon binding to the target. rsc.org For example, a fluorescent moiety could be attached to this compound via a linker that changes conformation upon target interaction, leading to a change in fluorescence intensity or wavelength, a principle used in FRET-based probes. rsc.org The hemicyanine scaffold, known for its tunable near-infrared (NIR) fluorescence, represents a class of dyes that could potentially be integrated with a this compound core to create advanced bioimaging probes. rsc.org
The development of effective probes often requires an iterative cycle of design, synthesis, and testing. nih.gov An important aspect is the synthesis of an inactive analog to serve as a negative control, which helps to validate that the observed biological or chemical effects are due to the specific interaction of the probe with its intended target. nih.gov
Table 1: Strategies for this compound Derivatization for Chemical Probes
| Modification Strategy | Target Functional Group | Potential Application | Example Concept |
|---|---|---|---|
| Etherification/Esterification | Hydroxyl groups | Modulate solubility and binding | Attachment of polyethylene (B3416737) glycol (PEG) chains to improve aqueous solubility. |
| Suzuki/Stille Coupling | Aromatic C-H or C-halogen | Introduce aromatic or heterocyclic moieties | Coupling with boronic acids to add specific recognition elements. |
| Click Chemistry | Introduced azide (B81097) or alkyne groups | Attachment of reporter tags | Linking to a fluorescent dye or biotin for detection and purification. |
Exploration of Structure-Function Relationships in Diverse Chemical and Biological Contexts
Structure-function relationship (SFR) studies are fundamental to understanding how the chemical architecture of a molecule dictates its activity. nih.govgoogle.comnih.gov For this compound and its analogs, these studies involve systematically altering the structure and observing the corresponding changes in chemical properties or biological activity. niscpr.res.in The relationship between a compound's structure and its biological activity is specifically termed a structure-activity relationship (SAR). ijpsr.commdpi.com
The core structure of this compound, a 1,2,6-trihydroxyanthraquinone, provides a template for modifications. mdpi.comnih.gov Key structural features that can be systematically varied include:
Number and Position of Hydroxyl Groups: The antioxidant and metal-chelating properties of many polyphenols are highly dependent on the arrangement of their hydroxyl groups.
Substitution on the Anthraquinone Core: Introducing different functional groups (e.g., alkyl, alkoxy, halogen) at various positions on the aromatic rings can significantly impact electronic properties, lipophilicity, and steric hindrance. ijpsr.com
Modifications to an Appended Ring System: In analogs where this compound is part of a larger structure, such as in the case of the synthetic flavone (B191248) flavopiridol, modifications to other rings can drastically alter biological activity. niscpr.res.in
By correlating these structural changes with functional outcomes, researchers can build a comprehensive understanding of the key features required for a desired activity. niscpr.res.in This knowledge is invaluable for the rational design of more potent and selective this compound derivatives. researchgate.net
Computational Chemistry Approaches for Molecular Design and Property Prediction
Computational chemistry provides powerful tools to model and predict the behavior of molecules, thereby accelerating the design of new this compound derivatives. europeanreview.org These in silico methods allow for the screening of virtual libraries of compounds and the detailed analysis of molecular interactions before committing to synthetic efforts. mdpi.com
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein). mdpi.comnih.gov The primary goal is to predict the binding mode and affinity of the ligand. jppres.com For this compound derivatives, docking studies can be used to screen for potential biological targets or to optimize the binding to a known target. elifesciences.org The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. jppres.com For instance, docking studies on various flavonoids have been used to elucidate their binding patterns with targets like β-catenin and the SARS-CoV-2 spike protein. nih.govjppres.com
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, simulating the movement of atoms and molecules over time. europeanreview.orgnih.govnih.gov Starting from a docked pose, an MD simulation can assess the stability of the ligand-receptor complex in a simulated physiological environment, including the presence of water and ions. arxiv.orglongdom.org Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess complex stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. arxiv.org These simulations offer insights into conformational changes that may occur upon ligand binding, which are not captured by static docking methods. nih.gov
Table 2: Application of Docking and MD Simulations to this compound Derivatives
| Computational Method | Objective | Key Information Gained |
|---|---|---|
| Molecular Docking | Predict binding pose and affinity of a this compound derivative to a target protein. | Binding energy score, key interacting amino acid residues, hydrogen bond patterns. |
| Molecular Dynamics (MD) | Assess the stability and dynamics of the this compound derivative-protein complex over time. | Conformational stability (RMSD), flexibility of protein and ligand (RMSF), detailed analysis of intermolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. taylorfrancis.comugm.ac.id The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. nih.govnih.gov
The process of developing a QSAR model involves several steps:
Data Set Collection: A series of this compound analogs with measured biological activity (e.g., IC₅₀ values) is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., logP, molecular weight, electronic properties, topological indices), are calculated for each analog. nih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. ijpsr.commdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. ijpsr.com
A validated QSAR model can be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov For example, QSAR studies on flavone and flavonol analogues have successfully modeled their antiradical activities based on physicochemical properties. nih.gov Similarly, QSAR analyses have been applied to indole (B1671886) analogs to understand their inhibitory effects on enzymes like phospholipase A2. ijpsr.com These studies provide a framework for how QSAR could be applied to a library of this compound derivatives to guide the development of compounds with optimized activity.
Future Research Directions and Advanced Methodological Applications
Integration of Multi-Omics Technologies in Flavopurpurin Biosynthesis and Bioactivity Research
The exploration of this compound, a naturally occurring anthraquinone (B42736), is entering a new phase with the advent of multi-omics technologies. These high-throughput approaches, including metabolomics, proteomics, transcriptomics, and genomics, offer a holistic view of the intricate molecular processes underlying its creation and biological effects. frontiersin.orgnih.gov By integrating these diverse datasets, researchers can construct a comprehensive picture of the biosynthetic pathways and the full spectrum of this compound's bioactivity. frontiersin.orgmdpi.com
The biosynthesis of anthraquinones like this compound originates from the shikimate pathway, which produces key precursors. nih.govmdpi.com Multi-omics can illuminate the regulatory networks that govern the expression of genes and the activity of enzymes at each step of this complex synthesis. nih.govnih.gov For instance, transcriptomic analysis can identify the genes encoding crucial enzymes like phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL) that are upregulated during this compound production. nih.gov Proteomic studies can then confirm the presence and abundance of these enzymes, while metabolomics can track the flow of intermediates through the pathway. researchgate.net This integrated approach provides a dynamic understanding of how environmental or genetic factors influence the yield of this compound in producing organisms, such as plants from the Rubiaceae family. frontiersin.orgresearchgate.net
Furthermore, multi-omics is pivotal in uncovering the full range of this compound's biological activities. By treating biological systems with this compound and subsequently analyzing the changes in the transcriptome, proteome, and metabolome, scientists can identify the molecular targets and pathways affected by the compound. researchgate.netnih.gov This can reveal novel therapeutic applications. For example, studies have already indicated that some anthraquinones possess antibacterial properties. A multi-omics approach could elucidate the precise mechanisms of this activity, potentially by revealing alterations in bacterial protein synthesis or metabolic pathways. nih.gov The integration of these technologies is becoming essential for discovering new bioactive compounds from natural sources and understanding their complex interactions within biological systems. frontiersin.orgmdpi.com
Development of Advanced In Situ Analytical Techniques for Real-time Monitoring in Complex Environments
The ability to monitor chemical processes in real-time and directly within their natural environment is a significant frontier in analytical chemistry. For a compound like this compound, particularly in the context of historical textiles, advanced in situ analytical techniques are crucial for understanding its stability, degradation, and interactions without the need for destructive sampling. rsc.orgacs.orgnih.gov
Recent advancements have demonstrated the power of techniques like Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS) and Surface-Enhanced Raman Scattering (SERS) for the in situ identification of dyes in ancient artifacts. rsc.orgacs.orgnih.gov DART-TOF-MS allows for the direct analysis of small samples of dyed textiles with minimal to no sample preparation, providing exact mass determinations in under a minute. acs.orgnih.gov This enables the rapid identification of not only this compound but also other anthraquinones like alizarin (B75676) and purpurin (B114267) that might be present in a dye mixture. acs.org
SERS is another powerful, minimally invasive technique that can identify dye molecules directly on textile fibers. researchgate.netresearchgate.net By using substrates like silver colloids immobilized in a gel, a minute quantity of the dye can be extracted and analyzed, providing a molecular fingerprint. researchgate.net This method has been successfully used to distinguish between different madder species based on the relative intensities of alizarin and purpurin signals. researchgate.net
The development of portable and affordable Raman spectrometers further enhances the feasibility of in situ monitoring. nih.gov These instruments can be brought directly to the artifact, allowing for uninterrupted data collection and qualitative analysis of the chemical composition. nih.gov Future research will likely focus on refining these techniques to improve sensitivity and spatial resolution, enabling a more detailed understanding of the chemodynamics of this compound in complex matrices like historical textiles. The integration of these methods with other in situ techniques, such as X-ray diffraction (XRD) and various forms of spectroscopy (mid-IR, near-IR, UV-Vis), will provide a more complete picture of the material's composition and state of preservation. americanpharmaceuticalreview.commdpi.com
Exploration of Novel Biocatalytic and Biotechnological Approaches for this compound Production
The industrial production of natural compounds like this compound is increasingly moving towards sustainable and eco-efficient biocatalytic and biotechnological methods. europa.euscienceopen.com These approaches offer significant advantages over traditional chemical synthesis, including reduced energy consumption and fewer hazardous byproducts. europa.eu
Plant cell and organ cultures, particularly from species of the Rubiaceae family such as Morinda and Rubia, have emerged as promising platforms for producing anthraquinones. researchgate.netproquest.comnih.govnih.gov Researchers are exploring various strategies to enhance the yield of these compounds in vitro. These strategies include:
Screening and selection of high-yielding cell lines. nih.gov
Optimization of culture media and environmental conditions. nih.gov
Elicitation , which involves using specific molecules to trigger the plant's defense mechanisms and stimulate the production of secondary metabolites. rmiq.org
Hairy and adventitious root cultures , which can offer greater metabolic stability and productivity compared to undifferentiated cell cultures. nih.gov
Bioreactor technology is also being investigated to scale up the production of anthraquinones from these plant cultures. nih.gov
Another promising avenue is the use of isolated enzymes or whole-cell biocatalysts in what is known as "in vitro" synthesis. europa.eumdpi.com This involves identifying and producing the specific enzymes responsible for the key steps in the this compound biosynthetic pathway. These enzymes can then be used in controlled enzymatic reactors to convert precursor molecules into the final product. mdpi.com This approach allows for high specificity and can be integrated with chemical synthesis steps to create efficient and clean manufacturing processes. europa.eu The development of novel enzyme systems, such as those for biocatalytic cascade synthesis, holds considerable potential for the cost-effective and environmentally friendly production of valuable compounds like this compound. europa.eu
Interdisciplinary Research on the Chemodynamics of Anthraquinone Dyes in Historical Textiles and Materials Science
Understanding the long-term behavior of anthraquinone dyes like this compound in historical textiles is a key area of interdisciplinary research, combining chemistry, materials science, archaeology, and conservation science. core.ac.uk The identification of these dyes provides invaluable information about historical trade routes, dyeing technologies, and cultural practices. rsc.orgresearchgate.net
This compound, along with other anthraquinones such as alizarin and purpurin, was a major component of both natural and early synthetic dyes. gdch.de It was often found in mixtures, contributing to the final shade of the textile. For example, synthetic alizarin produced in the late 19th century often contained this compound and anthrapurpurin (B1203096), with "yellow" shades having a higher proportion of these compounds. gdch.de
The chemical analysis of these dyes in historical artifacts presents several challenges due to the small sample sizes, the complexity of the dye mixtures, and the potential for degradation over time. researchgate.netcore.ac.uk Advanced analytical techniques are essential for identifying the specific dye components and any degradation products. core.ac.uk
Research in this area focuses on:
Developing non-invasive or minimally invasive analytical protocols to identify dye components without damaging the artifact. researchgate.net
Creating reference collections of textiles dyed with historically accurate materials and methods to aid in the identification of unknown dyes. core.ac.uk
Studying the degradation pathways of anthraquinone dyes under various environmental conditions to better understand their long-term stability. core.ac.uk
Investigating the interaction between the dye molecules and the textile fibers (e.g., wool, cotton, silk) to understand how the fiber type affects the dye's stability and appearance. rsc.org
This interdisciplinary approach not only enriches our understanding of the past but also informs conservation strategies for preserving these invaluable cultural heritage objects. core.ac.uk
Unraveling Complex Biological Interactions through Systems Biology Approaches
Systems biology offers a powerful framework for understanding the complex biological interactions of compounds like this compound. numberanalytics.comnumberanalytics.com By integrating large-scale datasets from various "omics" technologies, systems biology aims to create predictive models of biological systems, moving beyond the study of individual components to understand the emergent properties of the system as a in whole. nih.govnumberanalytics.com
For this compound, a systems biology approach can be applied to:
Elucidate its biosynthetic network: By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the metabolic pathways leading to this compound production. nih.govnumberanalytics.com This can help identify key regulatory points and potential targets for metabolic engineering to enhance its synthesis.
Understand its mechanism of action: When a biological system is exposed to this compound, systems biology can map the resulting changes across multiple molecular levels. nih.gov This can reveal the network of genes, proteins, and metabolites that are perturbed, providing a comprehensive view of the compound's effects. For example, if this compound has antimicrobial properties, a systems approach could identify the specific bacterial networks it disrupts. numberanalytics.com
Predict novel bioactivities: By analyzing the patterns of molecular changes induced by this compound and comparing them to the effects of known drugs or bioactive compounds, it may be possible to predict new therapeutic applications. nih.govucd.ie
The use of protein-protein interaction (PPI) networks is a key tool in systems biology for integrating multi-omics data. nih.gov By mapping the proteins that interact with this compound or whose expression is altered by it onto a PPI network, researchers can visualize the cellular processes that are affected. nih.gov This approach has been used to study host-pathogen interactions, disease mechanisms, and drug discovery. nih.gov As our ability to generate and integrate large biological datasets improves, systems biology will become increasingly central to understanding the multifaceted roles of natural compounds like this compound. numberanalytics.comucd.ie
Advanced Computational and Machine Learning Applications in this compound Research and Discovery
In the context of this compound, machine learning can be applied in several key areas:
Drug Discovery and Development: ML models, particularly deep neural networks (DNNs), can be trained on large datasets of chemical compounds and their known biological activities to predict the potential therapeutic properties of new molecules like this compound. nih.gov These models can also predict absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development. nih.gov
De Novo Molecular Design: Generative ML models can be used to design novel molecules with desired properties. By learning the chemical principles from existing databases, these models could propose new derivatives of this compound with enhanced bioactivity or improved pharmacological profiles. nih.gov
Analysis of Biological Data: Machine learning algorithms are essential for analyzing the large datasets generated by multi-omics technologies. mit.edu They can be used to identify significant changes in gene expression, protein abundance, or metabolite levels in response to this compound, helping to elucidate its mechanism of action. nih.govmit.edu
Materials Science: In the study of historical textiles, ML can be used to analyze data from various analytical techniques to classify dyes, predict their degradation patterns, and even help to date artifacts. fz-juelich.de
Q & A
Q. How can Flavopurpurin be structurally characterized and validated in experimental settings?
this compound’s structural characterization typically involves spectroscopic techniques such as NMR (¹H, ¹³C), UV-Vis spectroscopy, and mass spectrometry. For validation, comparative analysis with reference spectra from databases like PubChem or Reaxys is critical. Experimental protocols should include purity assessments via HPLC (>95% purity threshold) and elemental analysis to confirm molecular composition. Replication of synthesis methods from peer-reviewed literature, such as those described in scoping reviews on purpurin derivatives, ensures reproducibility .
Q. What are the common synthesis routes for this compound, and how can researchers optimize yield?
this compound is often synthesized via anthraquinone derivatization or microbial biosynthesis. Key steps include acid-catalyzed cyclization or enzymatic oxidation. To optimize yield, researchers should systematically vary reaction parameters (temperature, solvent polarity, catalyst concentration) and employ design-of-experiment (DoE) frameworks. TLC and GC-MS can monitor intermediate formation, while yield calculations should account for byproducts and purification losses .
Q. What mechanistic hypotheses underlie this compound’s pharmacological effects (e.g., anticancer, antimicrobial)?
Proposed mechanisms include intercalation with DNA (inhibiting replication) or modulation of redox pathways (inducing oxidative stress in pathogens). Methodologically, researchers should combine in vitro assays (e.g., DNA-binding studies using fluorescence quenching) with computational docking simulations to identify binding affinities. Dose-response experiments (IC₅₀ calculations) and comparative studies with known inhibitors (e.g., doxorubicin) validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?
Contradictions often arise from variability in experimental models (e.g., cell lines vs. animal models) or dosage regimes. A meta-analysis of existing data, stratified by study design, can identify confounding factors. For example, discrepancies in anticancer activity may stem from differences in apoptosis assay protocols (Annexin V vs. TUNEL). Researchers should adopt standardized reporting guidelines (e.g., PRISMA) and validate findings using orthogonal methods (e.g., Western blotting alongside flow cytometry) .
Q. What experimental strategies mitigate this compound’s toxicity challenges in in vivo studies?
Toxicity profiling requires dose-escalation trials in animal models (e.g., murine LD₅₀ assays) paired with histopathological analyses. To reduce off-target effects, nanoformulation (e.g., liposomal encapsulation) or prodrug design can enhance bioavailability. Pharmacokinetic studies (plasma half-life, tissue distribution) should integrate HPLC-MS for metabolite tracking. Ethical protocols, such as those outlined for human subjects research, can be adapted for animal welfare compliance .
Q. How should researchers design comparative studies between this compound and its synthetic derivatives?
Comparative studies should employ a PICO framework:
- Population : Specific cell lines or enzymatic targets.
- Intervention : this compound vs. halogenated/methylated derivatives.
- Comparison : Efficacy metrics (e.g., IC₅₀, Ki values).
- Outcome : Structure-activity relationships (SAR). Data analysis should include multivariate statistics (ANOVA with post-hoc tests) and molecular dynamics simulations to correlate structural modifications with bioactivity .
Q. What methodologies validate computational predictions of this compound’s binding interactions?
Computational predictions (e.g., molecular docking using AutoDock Vina) must be experimentally validated via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For enzyme targets, kinetic assays (Michaelis-Menten plots) can confirm inhibition mechanisms. Researchers should report force field parameters and solvent models to ensure reproducibility .
Q. How can researchers address solubility challenges in this compound-based formulations?
Solubility enhancement strategies include co-solvency (e.g., DMSO-PBS mixtures), micellar encapsulation, or salt formation (e.g., sodium/potassium derivatives). Phase solubility diagrams (Higuchi method) and dissolution testing under physiological pH conditions (1.2–7.4) are critical. Solid-state characterization (XRD, DSC) ensures stability in formulated products .
Methodological Guidelines
- Data Reproducibility : Replicate experiments across independent labs and share raw datasets via repositories like Zenodo .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and HIPAA protocols for human-derived data .
- Statistical Rigor : Use power analysis to determine sample sizes and report effect sizes with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
